2',5'-Dimethoxypropiophenone CAS number and molecular weight
2',5'-Dimethoxypropiophenone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2',5'-Dimethoxypropiophenone, including its chemical properties, potential analytical methodologies, and hypothetical biological activities based on structurally related compounds.
Core Compound Information
2',5'-Dimethoxypropiophenone is a chemical compound with the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 5803-30-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [3][4] |
| IUPAC Name | 1-(2,5-dimethoxyphenyl)propan-1-one | [1] |
| Synonyms | Propiophenone, 2',5'-dimethoxy- | [2] |
Physicochemical Data
A summary of the key physicochemical properties of 2',5'-Dimethoxypropiophenone is presented below.
| Property | Value | Unit | Source |
| Melting Point | 8 | °C | [4][5] |
| Boiling Point | 168 / 13 | °C / mmHg | [4][5] |
| Density | 1.047 ± 0.06 | g/cm³ | [4][5] |
| Refractive Index | 1.5340 to 1.5380 | [4][5] | |
| Appearance | Clear liquid, Light orange to Yellow to Green | [4][5][6] |
Hypothetical Biological Activity and Signaling Pathway
While direct studies on the biological activity of 2',5'-Dimethoxypropiophenone are limited, its structural similarity to 2,5-dimethoxyphenethylamines suggests potential interaction with serotonin receptors.[7][8][9] Many compounds with the 2,5-dimethoxy-substituted phenethylamine scaffold are known to be agonists at the serotonin 5-HT2A receptor, which is a key target for psychedelic compounds.[7][9] Activation of the 5-HT2A receptor, a Gq-coupled receptor, typically initiates a signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.
Based on this, a hypothetical signaling pathway for 2',5'-Dimethoxypropiophenone is proposed below.
Caption: Hypothetical 5-HT2A receptor signaling pathway for 2',5'-Dimethoxypropiophenone.
Experimental Protocols
Synthesis
A plausible synthesis route could be adapted from methods used for related phenethylamines and benzaldehydes.[10][11][12] A general workflow is outlined below.
Caption: A generalized synthetic workflow for 2',5'-Dimethoxypropiophenone.
Analytical Methods
For the analysis and quantification of 2',5'-Dimethoxypropiophenone in various matrices, chromatographic techniques coupled with mass spectrometry are the methods of choice for related compounds.[13][14]
| Technique | Detector | Purpose | Reference |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification in biological matrices. | [13] |
| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Sensitive detection in biological samples. | [2] |
| Liquid Chromatography (LC) | Mass Spectrometry (MS/MS) | Confirmatory analysis and quantification in biological fluids. | [13][14] |
| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) | Chiral separation and determination of enantiomeric excess. | [3] |
Sample Preparation for Biological Matrices (Hypothetical):
-
Internal Standard Addition: Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Alkalinization: Adjust the sample pH to basic conditions (e.g., with ammonium hydroxide).
-
Liquid-Liquid Extraction: Extract the analyte using an appropriate organic solvent (e.g., n-chlorobutane).
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
This protocol is adapted from methods for related phenethylamine derivatives.[2]
Metabolic Pathways
The metabolism of 2',5'-Dimethoxypropiophenone has not been explicitly studied. However, insights can be drawn from the metabolic pathways of structurally similar compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[5][15] Key metabolic transformations are likely to include:
-
O-Demethylation: Removal of one or both of the methoxy groups.
-
Reduction of the keto group: Conversion of the ketone to a secondary alcohol.
-
Oxidative deamination: If the compound is further metabolized to a phenethylamine derivative.
A proposed metabolic scheme based on related compounds is presented below.
Caption: A potential metabolic pathway for 2',5'-Dimethoxypropiophenone.
Conclusion
This technical guide provides a summary of the known properties of 2',5'-Dimethoxypropiophenone and extrapolates potential biological activities and experimental methodologies based on structurally related compounds. Further empirical research is necessary to fully elucidate the synthesis, pharmacology, and metabolism of this specific molecule. The information presented herein serves as a foundational resource for researchers and scientists in the field of drug development.
References
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethoxypropiophenone | C11H14O3 | CID 79865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines | Semantic Scholar [semanticscholar.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 11. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]
- 13. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]


